molecular formula C7H6N2O B6601892 4-formyl-3-methyl-1H-pyrrole-2-carbonitrile CAS No. 2092729-54-7

4-formyl-3-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B6601892
CAS No.: 2092729-54-7
M. Wt: 134.14 g/mol
InChI Key: OFUWVCSSFCGNNZ-UHFFFAOYSA-N
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Description

4-formyl-3-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that contains a pyrrole ring substituted with a formyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with a formylating agent and a nitrile source. For example, the condensation of 3-methylpyrrole with formamide and cyanogen bromide under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-formyl-3-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)

Major Products Formed

Scientific Research Applications

4-formyl-3-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a formyl and a nitrile group allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-formyl-3-methyl-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-6(4-10)3-9-7(5)2-8/h3-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWVCSSFCGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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